molecular formula C8H5BrN2O2 B1441605 5-bromo-1H-indazole-6-carboxylic acid CAS No. 1227270-14-5

5-bromo-1H-indazole-6-carboxylic acid

Cat. No. B1441605
CAS RN: 1227270-14-5
M. Wt: 241.04 g/mol
InChI Key: FWFQICPAPNKJTM-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazole-6-carboxylic acid is a compound that is part of the indazole family . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They are known to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Scientific Research Applications

Antihypertensive Applications

5-Bromo-1H-indazole-6-carboxylic acid has potential applications in the development of antihypertensive drugs. The indazole moiety is a common feature in molecules that exhibit properties beneficial for treating high blood pressure. By acting on specific pathways, such as the renin-angiotensin system, compounds containing the indazole ring can help in dilating blood vessels and reducing blood pressure .

Anticancer Activity

The indazole ring structure is significant in medicinal chemistry, particularly in anticancer agents. Compounds with this structure have been shown to inhibit cell growth in various cancer cell lines, including colon and melanoma. The bromine substitution at the 5-position on the indazole ring could potentially enhance the compound’s ability to interfere with cellular processes that are dysregulated in cancer cells .

Antidepressant Properties

Indazole derivatives are explored for their antidepressant effects. The structural motif of 5-bromo-1H-indazole-6-carboxylic acid may interact with central nervous system receptors or enzymes involved in neurotransmitter synthesis, reuptake, or degradation, contributing to mood regulation and the potential treatment of depression .

Anti-inflammatory Uses

The anti-inflammatory properties of indazole compounds make them suitable candidates for the treatment of inflammatory diseases. The 5-bromo-1H-indazole-6-carboxylic acid could be utilized in designing drugs that target inflammatory pathways, providing relief from conditions such as arthritis and other chronic inflammatory disorders .

Antibacterial Agents

Indazole-based compounds have been identified as potent antibacterial agents. The presence of the bromine atom in 5-bromo-1H-indazole-6-carboxylic acid might contribute to the compound’s ability to disrupt bacterial cell wall synthesis or protein function, leading to the development of new antibiotics .

Phosphoinositide 3-Kinase δ Inhibition

Selective inhibition of phosphoinositide 3-kinase δ (PI3Kδ) is a therapeutic strategy in respiratory diseases. Indazole derivatives, including those with a carboxylic acid functional group, can be designed to selectively inhibit PI3Kδ, thereby reducing inflammation and other symptoms associated with respiratory conditions .

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-1H-indazole-3-carboxylic acid, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, the development of new synthesis methods and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

5-bromo-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFQICPAPNKJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-indazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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